molecular formula C8H5N13O6 B600138 Dantnp CAS No. 141227-99-8

Dantnp

Cat. No.: B600138
CAS No.: 141227-99-8
M. Wt: 379.213
InChI Key: MMJGPDKTKKTQAF-UHFFFAOYSA-N
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Preparation Methods

DANTNP is synthesized through a nucleophilic substitution reaction. The primary reactants are 5-amino-3-nitro-1,2,4-triazole (ANTA) and 4,6-dichloro-5-nitropyrimidine (DCNP). The reaction is carried out in an ethanol medium, with sodium methoxide (CH₃ONa) acting as a base. The reaction conditions are optimized to achieve a high yield, with the addition of 18-crown-6-ether as a phase transfer catalyst significantly improving the yield from 68% to 84% .

Chemical Reactions Analysis

DANTNP undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of strong oxidizing agents, leading to the formation of nitro derivatives.

    Reduction: Reduction reactions can convert nitro groups to amino groups, often using reagents like hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace leaving groups in the molecule.

Scientific Research Applications

DANTNP has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which DANTNP exerts its effects involves its high nitrogen content and the stability of its triazole and pyrimidine rings. These structural features contribute to its high energy release upon decomposition. The molecular targets and pathways involved are primarily related to its energetic properties, making it effective in applications requiring controlled energy release .

Comparison with Similar Compounds

DANTNP is compared with other nitrogen-rich compounds such as:

This compound stands out due to its unique combination of stability and high energy density, making it a valuable compound in the field of energetic materials .

Properties

IUPAC Name

2-[6-(5-amino-3-nitro-1,2,4-triazol-1-yl)-5-nitropyrimidin-4-yl]-5-nitro-1,2,4-triazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N13O6/c9-5-13-7(20(24)25)15-17(5)3-2(19(22)23)4(12-1-11-3)18-6(10)14-8(16-18)21(26)27/h1H,(H2,9,13,15)(H2,10,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMJGPDKTKKTQAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(C(=N1)N2C(=NC(=N2)[N+](=O)[O-])N)[N+](=O)[O-])N3C(=NC(=N3)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N13O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00770155
Record name 1,1'-(5-Nitropyrimidine-4,6-diyl)bis(3-nitro-1H-1,2,4-triazol-5-amine)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00770155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141227-99-8
Record name 1,1'-(5-Nitropyrimidine-4,6-diyl)bis(3-nitro-1H-1,2,4-triazol-5-amine)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00770155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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